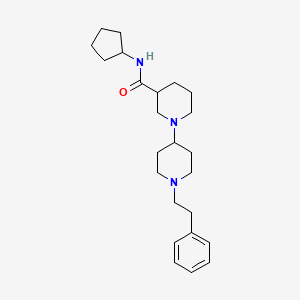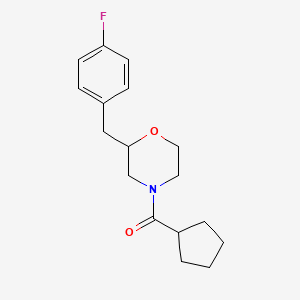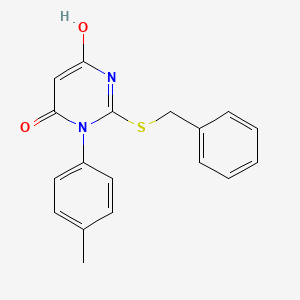
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential as a therapeutic agent. CPP-115 is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological disorders, including epilepsy, anxiety, and depression.
Mécanisme D'action
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels can have a calming effect on brain activity, which may be beneficial in the treatment of neurological disorders that are characterized by hyperactivity or overexcitation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in glutamate levels, and an increase in the expression of GABA receptors. These effects are thought to contribute to the therapeutic potential of this compound for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is its high potency and selectivity for GABA transaminase inhibition, which allows for precise modulation of GABA levels in the brain. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have greater therapeutic potential than this compound. Another area of interest is the investigation of this compound as a potential treatment for other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several reagents, including cyclopentylmagnesium bromide, 2-phenylethylamine, and 1,4'-bipiperidine-3-carboxylic acid. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further study.
Applications De Recherche Scientifique
N-cyclopentyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for a variety of neurological disorders. One study found that this compound was effective in reducing seizures in a mouse model of epilepsy, suggesting that it may be a promising treatment for this condition. Another study found that this compound was effective in reducing anxiety-like behavior in rats, indicating that it may have potential as an anxiolytic agent.
Propriétés
IUPAC Name |
N-cyclopentyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O/c28-24(25-22-10-4-5-11-22)21-9-6-15-27(19-21)23-13-17-26(18-14-23)16-12-20-7-2-1-3-8-20/h1-3,7-8,21-23H,4-6,9-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILOZFLHQZOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6088916.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6088923.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)

![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)

![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
methanone](/img/structure/B6089017.png)